molecular formula C10H24N2 B14069342 (5S,6S)-decane-5,6-diamine

(5S,6S)-decane-5,6-diamine

Cat. No.: B14069342
M. Wt: 172.31 g/mol
InChI Key: TZUBFUIDRMUKIX-UWVGGRQHSA-N
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Description

(5S,6S)-decane-5,6-diamine is an organic compound with the molecular formula C10H24N2. It is a chiral diamine, meaning it has two amine groups (-NH2) attached to a decane backbone. The (5S,6S) notation indicates the specific stereochemistry of the molecule, with both amine groups located on the fifth and sixth carbon atoms in the S-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Asymmetric Synthesis: One common method for synthesizing (5S,6S)-decane-5,6-diamine involves the asymmetric hydrogenation of a suitable precursor, such as a diketone or a diester. This process typically uses chiral catalysts to ensure the correct stereochemistry.

    Reductive Amination: Another method involves the reductive amination of a decane-5,6-dione with ammonia or primary amines in the presence of reducing agents like sodium borohydride or hydrogen gas with a metal catalyst.

Industrial Production Methods

Industrial production of this compound often employs large-scale asymmetric hydrogenation processes due to their efficiency and high yield. The use of chiral catalysts, such as rhodium or ruthenium complexes, is common in these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (5S,6S)-decane-5,6-diamine can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amine groups in this compound can participate in nucleophilic substitution reactions, forming various derivatives such as amides, ureas, or carbamates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Acyl chlorides, isocyanates, and carbamoyl chlorides.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines, tertiary amines.

    Substitution: Amides, ureas, carbamates.

Scientific Research Applications

Chemistry

(5S,6S)-decane-5,6-diamine is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry makes it valuable in the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used as a ligand in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in various biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of chiral drugs. Its unique stereochemistry can be exploited to create drugs with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of polymers and as a curing agent in epoxy resins. Its ability to form stable cross-links makes it valuable in materials science.

Mechanism of Action

The mechanism by which (5S,6S)-decane-5,6-diamine exerts its effects depends on its specific application. In enzyme studies, it acts as a ligand, binding to the active site of the enzyme and influencing its activity. In medicinal chemistry, it may interact with specific molecular targets, such as receptors or enzymes, to produce a therapeutic effect. The exact pathways involved can vary widely depending on the context.

Comparison with Similar Compounds

Similar Compounds

    (5R,6R)-decane-5,6-diamine: The enantiomer of (5S,6S)-decane-5,6-diamine, with opposite stereochemistry.

    (5S,6S)-octane-5,6-diamine: A shorter-chain analogue with similar chemical properties.

    (5S,6S)-dodecane-5,6-diamine: A longer-chain analogue with similar chemical properties.

Uniqueness

This compound is unique due to its specific stereochemistry and chain length. Its (5S,6S) configuration provides distinct chiral properties that can be exploited in various applications, making it a valuable compound in both research and industry.

Properties

Molecular Formula

C10H24N2

Molecular Weight

172.31 g/mol

IUPAC Name

(5S,6S)-decane-5,6-diamine

InChI

InChI=1S/C10H24N2/c1-3-5-7-9(11)10(12)8-6-4-2/h9-10H,3-8,11-12H2,1-2H3/t9-,10-/m0/s1

InChI Key

TZUBFUIDRMUKIX-UWVGGRQHSA-N

Isomeric SMILES

CCCC[C@@H]([C@H](CCCC)N)N

Canonical SMILES

CCCCC(C(CCCC)N)N

Origin of Product

United States

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